Ethyl 2-cyano-3,5-dimethyl-2-hexenoate
Description
Ethyl 2-cyano-3,5-dimethyl-2-hexenoate is an α,β-unsaturated ester featuring a cyano group at the β-position and methyl substituents at the 3- and 5-positions of its hexenoate backbone. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties. Such esters are commonly used in organic synthesis, particularly in cycloaddition reactions and as intermediates for pharmaceuticals or agrochemicals.
Properties
CAS No. |
759-53-5 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-14-11(13)10(7-12)9(4)6-8(2)3/h8H,5-6H2,1-4H3/b10-9+ |
InChI Key |
NHEROOPJNHZIMY-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)CC(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,5-dimethyl-2-hexenoic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3,5-dimethyl-2-hexenoic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Ethyl 2-cyano-3,5-dimethyl-2-hexenoate and related compounds:
Key Observations:
- The allyl group in Ethyl 2-allyl-2-cyano-3-methylhexanoate introduces conjugation possibilities absent in the target compound.
- Functional Group Influence: The cyano group in the target compound and Etocrylene increases electrophilicity at the β-carbon, favoring nucleophilic attacks (e.g., Michael additions) . Acetyl groups (e.g., in Ethyl 2-acetylheptanoate) lack the strong electron-withdrawing effect of cyano, resulting in lower reactivity toward nucleophiles.
Physicochemical Properties
Key Observations:
- Hydrophobicity : Etocrylene’s diphenyl substituents significantly increase logP (4.2) compared to the target compound (~2.5), making it more suitable for lipophilic applications like UV filters .
- Solubility: The target compound’s solubility profile aligns with its use in organic solvents, whereas Ethyl 2-acetylheptanoate’s acetyl group improves aqueous miscibility slightly.
Reactivity Trends:
- Cyano-Containing Esters: Both the target compound and Etocrylene exhibit enhanced reactivity at the α,β-unsaturated site due to conjugation between the cyano and ester groups. This facilitates reactions like Diels-Alder cycloadditions . Computational studies (e.g., conceptual DFT) suggest that cyano groups lower the LUMO energy, increasing electrophilicity .
- Non-Cyano Analogues: Ethyl 2-acetylheptanoate’s reactivity is dominated by its acetyl group, favoring keto-enol tautomerism rather than conjugate additions.
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